

Solubility issues of 2,6-Dimethyl-3-hydroxypyridine in aqueous solutions

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Compound of Interest

Compound Name: 2,6-Dimethyl-3-hydroxypyridine

Cat. No.: B075724

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Technical Support Center: 2,6-Dimethyl-3-hydroxypyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with **2,6-Dimethyl-3-hydroxypyridine** in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of **2,6-Dimethyl-3-hydroxypyridine**?

A1: While specific experimental data for the aqueous solubility of **2,6-Dimethyl-3-hydroxypyridine** is not readily available in the literature, we can estimate its solubility based on structurally similar compounds. Pyridine and its hydroxylated derivatives tend to be water-soluble due to the polar nature of the nitrogen and hydroxyl groups, which can participate in hydrogen bonding with water. For context, the aqueous solubilities of related compounds are:

- 3-Hydroxypyridine: 33 g/L[1]
- 2,6-Dihydroxypyridine: 41 g/L[2]
- 2-Hydroxypyridine: 450 g/L[3][4]

Given these values, **2,6-Dimethyl-3-hydroxypyridine** is expected to have good aqueous solubility. However, the presence of the two methyl groups may slightly decrease its solubility compared to the parent hydroxypyridine.

Q2: How does pH affect the solubility of **2,6-Dimethyl-3-hydroxypyridine**?

A2: The solubility of **2,6-Dimethyl-3-hydroxypyridine** is expected to be pH-dependent due to the presence of the basic pyridine nitrogen and the acidic hydroxyl group. The pKa values of the compound will determine its ionization state at a given pH. While the exact pKa values for **2,6-Dimethyl-3-hydroxypyridine** are not reported, we can infer its behavior from similar structures. The pyridine ring is basic and will be protonated at acidic pH, forming a more soluble cationic species. The hydroxyl group is weakly acidic and will be deprotonated at alkaline pH, forming a more soluble anionic species. Therefore, the solubility of **2,6-Dimethyl-3-hydroxypyridine** is expected to be lowest around its isoelectric point and increase at both acidic and basic pH.

Q3: What are the key physicochemical properties of **2,6-Dimethyl-3-hydroxypyridine**?

A3: The known physicochemical properties of **2,6-Dimethyl-3-hydroxypyridine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO	[5][6]
Molecular Weight	123.15 g/mol	[5][6]
Melting Point	202.5-204 °C	[6]
Boiling Point (Predicted)	278.9 ± 35.0 °C	[6]
Density (Predicted)	1.083 ± 0.06 g/cm ³	[6]
XLogP3 (Predicted)	1.3	[6]

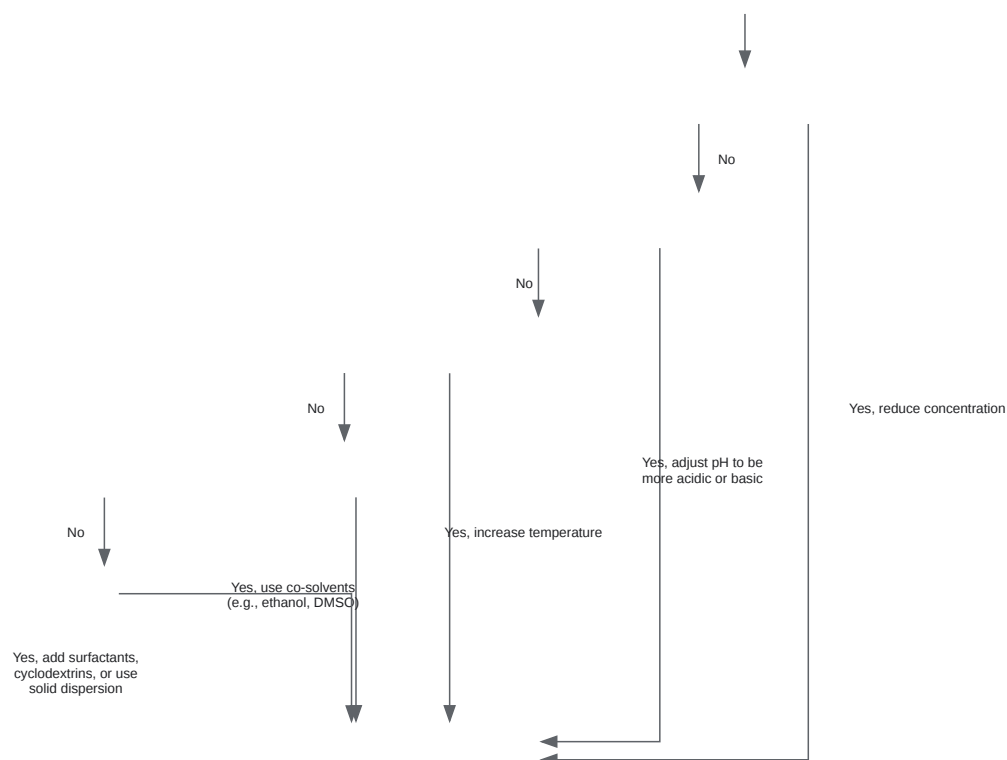
Q4: I am observing precipitation of **2,6-Dimethyl-3-hydroxypyridine** in my aqueous buffer. What could be the cause?

A4: Precipitation of **2,6-Dimethyl-3-hydroxypyridine** in an aqueous buffer, despite its expected good solubility, can be due to several factors:

- **Concentration:** You may be exceeding the solubility limit of the compound in your specific buffer system and temperature.
- **pH:** The pH of your buffer might be close to the isoelectric point of the compound, where its solubility is at a minimum.
- **Temperature:** Solubility of solids in water generally increases with temperature. If your experiments are conducted at a lower temperature, the solubility will be reduced.
- **Common Ion Effect:** If your buffer contains ions that can form a less soluble salt with the protonated or deprotonated form of **2,6-Dimethyl-3-hydroxypyridine**, it could lead to precipitation.
- **Purity of the Compound:** Impurities in your sample of **2,6-Dimethyl-3-hydroxypyridine** could be less soluble and precipitate out of solution.

Troubleshooting Guide for Solubility Issues

If you are facing challenges with the solubility of **2,6-Dimethyl-3-hydroxypyridine**, consider the following troubleshooting steps.



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Caption: Troubleshooting workflow for addressing solubility issues of **2,6-Dimethyl-3-hydroxypyridine**.

Detailed Troubleshooting Steps:

- Verify Concentration:
 - Issue: The desired concentration may exceed the intrinsic solubility of **2,6-Dimethyl-3-hydroxypyridine** in the chosen aqueous system.
 - Solution: Attempt to dissolve a smaller amount of the compound or perform a solubility determination experiment (see protocol below) to find the saturation point in your specific buffer and temperature.
- Optimize pH:
 - Issue: The pH of the aqueous solution might be near the isoelectric point of the molecule, minimizing its solubility.
 - Solution: Adjust the pH of the solution. For acidic drugs, increasing the pH above the pKa will increase solubility, while for basic drugs, decreasing the pH below the pKa will increase solubility.[7] Since **2,6-Dimethyl-3-hydroxypyridine** has both acidic and basic functionalities, moving the pH away from the isoelectric point in either the acidic or basic direction should enhance solubility.
- Adjust Temperature:
 - Issue: Lower experimental temperatures can significantly reduce the solubility of solid compounds.
 - Solution: Gently warm the solution while stirring. For most solids, solubility increases with temperature. However, be mindful of the compound's stability at elevated temperatures.
- Modify the Solvent System (Co-solvents):
 - Issue: The polarity of the aqueous solution may not be ideal for solubilizing the compound, especially at higher concentrations.
 - Solution: Introduce a water-miscible organic co-solvent. Common co-solvents used in research and drug development include:
 - Ethanol

- Propylene glycol
- Polyethylene glycol (PEG)
- Dimethyl sulfoxide (DMSO) Start with a small percentage of the co-solvent (e.g., 1-10%) and gradually increase it while monitoring for solubility.
- Utilize Solubility Enhancers:
 - Issue: For particularly challenging formulations or high-concentration requirements, advanced techniques may be necessary.
 - Solutions:
 - Surfactants: The use of surfactants can improve the wettability and solubilization of poorly soluble compounds.[8]
 - Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.[9]
 - Hydrotrophy: The addition of a large amount of a second solute, known as a hydrotrope, can increase the aqueous solubility of another solute.[10][11]
 - Solid Dispersion: This technique involves dispersing the drug in a hydrophilic matrix at the solid state, which can enhance the dissolution rate and solubility.[8]

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific aqueous medium.

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Caption: Experimental workflow for determining the aqueous solubility of **2,6-Dimethyl-3-hydroxypyridine**.

Materials:

- **2,6-Dimethyl-3-hydroxypyridine**
- Aqueous medium of interest (e.g., deionized water, phosphate-buffered saline)
- Sealed vials (e.g., glass vials with screw caps)
- Shaker or rotator with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 μm or less)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

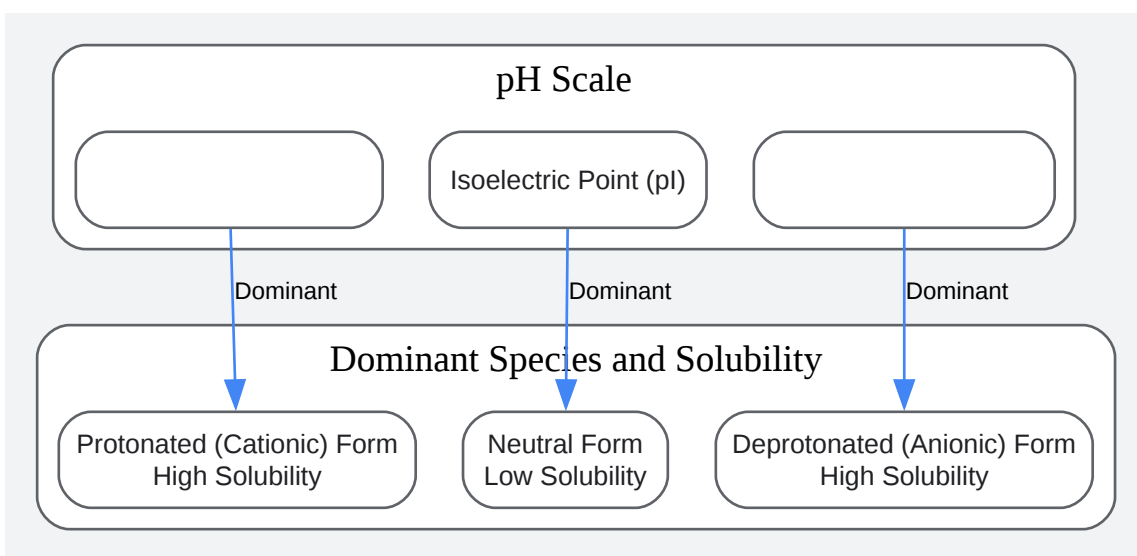
- **Preparation:** Add an excess amount of **2,6-Dimethyl-3-hydroxypyridine** to a known volume of the aqueous medium in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
 - **Centrifugation:** Centrifuge the vial at a high speed to pellet the solid.
 - **Filtration:** Filter the solution using a syringe filter. Ensure the filter material does not adsorb the compound.
- **Analysis:** Carefully take an aliquot of the clear supernatant. Dilute the supernatant with the aqueous medium to a concentration that falls within the linear range of your analytical

method. Determine the concentration of **2,6-Dimethyl-3-hydroxypyridine** using a calibrated analytical instrument.

- Calculation: Calculate the solubility of the compound in the aqueous medium, typically expressed in mg/mL or g/L.

pH-Dependent Solubility Profile

The following diagram illustrates the expected qualitative relationship between pH and the solubility of an amphoteric compound like **2,6-Dimethyl-3-hydroxypyridine**.



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Caption: Relationship between pH, ionization state, and solubility of **2,6-Dimethyl-3-hydroxypyridine**.

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